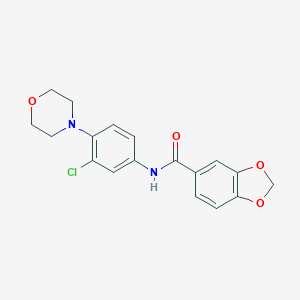
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a synthetic compound that belongs to the family of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It has been extensively studied for its potential application in cancer therapy due to its ability to block the EGFR signaling pathway, which is known to be involved in the development and progression of various types of cancer.
作用机制
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide exerts its anti-cancer effects by blocking the EGFR signaling pathway, which is known to be involved in the development and progression of various types of cancer. EGFR is a transmembrane receptor that is overexpressed in many types of cancer, and its activation leads to the activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding site of EGFR and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, the compound has been shown to inhibit the growth and proliferation of other types of cells, including endothelial cells and smooth muscle cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to reduce the expression of adhesion molecules on endothelial cells.
实验室实验的优点和局限性
One of the main advantages of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide is its specificity for EGFR, which makes it a useful tool for studying the role of EGFR in various biological processes. However, one of the limitations of this compound is its relatively low potency compared to other EGFR inhibitors, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide. One area of research is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the anti-cancer effects of this compound, and to identify potential biomarkers that can predict response to treatment with the compound.
合成方法
The synthesis of N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-chloro-4-morpholinophenylamine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the desired product, this compound. The synthesis of this compound has been described in detail in several research articles, and the compound has been synthesized using various methods with varying degrees of success.
科学研究应用
N~5~-(3-chloro-4-morpholinophenyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, head and neck cancer, and colorectal cancer.
属性
分子式 |
C18H17ClN2O4 |
|---|---|
分子量 |
360.8 g/mol |
IUPAC 名称 |
N-(3-chloro-4-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-10-13(2-3-15(14)21-5-7-23-8-6-21)20-18(22)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10H,5-8,11H2,(H,20,22) |
InChI 键 |
FADNEGHJPFCEPB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
规范 SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-[(4-sulfamoylanilino)-sulfanylidenemethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251249.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![2,2-dimethyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251258.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2-ethyl-2H-tetrazol-5-yl)acetamide](/img/structure/B251268.png)

